molecular formula C11H8BrNOS2 B3060484 (Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one CAS No. 430458-93-8

(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one

Cat. No.: B3060484
CAS No.: 430458-93-8
M. Wt: 314.2 g/mol
InChI Key: HDNRVWJIEICSRK-UHFFFAOYSA-N
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Description

(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a thiazolone derivative characterized by a benzylidene moiety substituted with a bromine atom at the 3-position and a methylthio group at the 2-position of the thiazole ring. This compound belongs to a class of molecules known for their biological activities, including antimicrobial, anticancer, and ABCB1 modulation properties .

Synthesis: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, (Z)-5-benzylidene-2-(methylthio)thiazol-4(5H)-one analogs are prepared by reacting 2-thioxothiazolidin-4-one derivatives with substituted benzaldehydes under acidic or basic conditions. The bromine substituent is introduced using 3-bromobenzaldehyde .

Properties

IUPAC Name

4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-3-2-4-8(12)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRVWJIEICSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC(=CC=C2)Br)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353744
Record name 4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430458-93-8
Record name 4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a thiazole derivative with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C11H10BrN1S1\text{C}_{11}\text{H}_{10}\text{BrN}_1\text{S}_1

This structure includes a bromobenzylidene moiety and a methylthio group attached to a thiazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies have shown that various thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, thiazoles with specific substituents have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity (MIC)Reference
3-Br-BzStaphylococcus aureus0.49 μg/mL
3-Br-BzEscherichia coli1.20 μg/mL
3-Br-BzAspergillus niger23.3 µg/mL

2. Antioxidant Activity

Research indicates that thiazole derivatives possess antioxidant properties, capable of scavenging free radicals. The DPPH and ABTS assays are commonly used to evaluate this activity. Compounds similar to this compound have shown promising results in these assays, indicating their potential as antioxidant agents .

3. Enzyme Inhibition

Thiazole compounds have been investigated for their ability to inhibit various enzymes linked to metabolic disorders. For example, some derivatives have shown inhibitory effects on α-amylase, which is relevant for managing diabetes . The specific mechanism by which this compound operates remains an area for further exploration.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound.

Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against clinical strains of bacteria, including MRSA. The results indicated that certain substitutions on the thiazole ring significantly enhanced antimicrobial efficacy .

Study 2: Antioxidant Potential

Another investigation assessed the antioxidant capabilities of various thiazole compounds using DPPH and ABTS assays. It was found that the presence of methyl groups in the structure improved radical scavenging activities compared to unsubstituted analogs .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s bioactivity and physicochemical properties are influenced by substituents on the benzylidene group and the thiazole/imidazole ring. Below is a comparative analysis of key analogs:

Compound Name Substituents (Benzylidene/Thiazole) Melting Point (°C) Key Biological Activity Synthesis Method Reference
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one 3-Bromo, 2-methylthio N/A* Antimicrobial (hypothesized) Condensation with 3-bromobenzaldehyde
(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one Benzo[b]thiophen-3-yl, 2-methylthio 276–278 Anticancer, ABCB1 modulation Microwave-assisted alkylation
(Z)-5-(4-Chloro-benzylidene)-4-thioxo-imidazolidin-2-one 4-Chloro, 4-thioxo N/A Antibacterial Condensation with 4-chlorobenzaldehyde
(Z)-4-(4-Phenoxybenzylidene)-2-(methylthio)-1H-imidazol-5(4H)-one 4-Phenoxy, 2-methylthio 177–179 Antibiotic adjuvant Alkylation with iodomethane
(Z)-5-(Naphthalen-2-ylmethylene)-2-(methylthio)-3H-imidazol-4(5H)-one Naphthalen-2-yl, 2-methylthio N/A ABCB1 modulation Solvent-free amine substitution

Key Observations :

Substituent Effects: Bromine at the 3-position (target compound) may enhance lipophilicity and membrane permeability compared to chloro (e.g., ) or phenoxy (e.g., ) substituents. Methylthio groups improve metabolic stability compared to thioxo or amino substituents .

Biological Activity: Benzo[b]thiophen-3-ylmethylene derivatives exhibit potent anticancer activity (MIC50 values in the µM range) . Imidazolones with morpholino/piperidine substituents (e.g., ) show ABCB1 inhibition, reversing multidrug resistance in bacteria.

Synthesis Efficiency :

  • Microwave-assisted methods (e.g., ) achieve higher yields (>90%) and shorter reaction times (<1 hour) compared to conventional reflux (2–7 hours) .

Notes

Limitations : Direct biological data for this compound are scarce; insights are extrapolated from structural analogs.

Synthetic Challenges : Bromine’s electron-withdrawing nature may reduce reaction yields compared to electron-donating substituents (e.g., methoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one

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